molecular formula C7H15NO B14778804 3,6-Dimethylpiperidin-3-ol

3,6-Dimethylpiperidin-3-ol

Cat. No.: B14778804
M. Wt: 129.20 g/mol
InChI Key: CVBMDEXPWDFLDE-UHFFFAOYSA-N
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Description

3,6-Dimethylpiperidin-3-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,6-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-6-3-4-7(2,9)5-8-6/h6,8-9H,3-5H2,1-2H3

InChI Key

CVBMDEXPWDFLDE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)(C)O

Origin of Product

United States

Synthetic Methodologies for 3,6 Dimethylpiperidin 3 Ol

Retrosynthetic Analysis and Strategic Precursor Selection for 3,6-Dimethylpiperidin-3-ol

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, commercially available, or readily synthesizable starting materials.

The formation of the piperidine (B6355638) ring is a cornerstone of heterocyclic chemistry, with numerous established strategies. Key among these are:

Intramolecular Cyclization: This is a powerful strategy that involves the formation of the N-C2 or N-C6 bond of the piperidine ring from a linear precursor. A common and effective method is the intramolecular reductive amination of an amino-ketone or amino-aldehyde.

Intermolecular Cyclization: These methods involve the reaction of two or more components to build the piperidine ring in a single or multi-step sequence. The Mannich reaction, for instance, is a classic example where an amine, a non-enolizable aldehyde, and an enolizable aldehyde or ketone combine to form a β-amino carbonyl compound, which can then be further elaborated into a piperidine.

Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile can be employed to construct a tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine.

Ring-Closing Metathesis (RCM): This powerful carbon-carbon bond-forming reaction can be used to cyclize a diene-containing amine to form a tetrahydropyridine, which is subsequently reduced.

For the specific case of this compound, intramolecular cyclization strategies, particularly reductive amination, and intermolecular approaches leading to a piperidinone intermediate followed by alkylation, present the most direct and logical pathways.

Based on the retrosynthetic disconnections, several key synthons and their corresponding starting material equivalents can be identified for the synthesis of this compound.

A primary retrosynthetic disconnection involves breaking the N-C6 and C3-C(OH) bonds. This leads to two main strategic approaches:

Strategy A: Intramolecular Reductive Amination

This strategy disconnects the piperidine ring at the N-C6 bond, revealing a key intermediate: a 5-amino-2-methylhexan-3-one derivative.

Target Molecule: this compound

Key Intermediate: 5-Amino-2-methylhexan-3-one

Synthons:

A d5-synthon representing a 5-aminopentyl cation.

An a1-synthon representing an acetyl anion.

Starting Materials: The synthesis of the amino-ketone precursor could start from commercially available materials such as 4-penten-2-one (B1216878) or derivatives of 2-methyl-3-oxohexanoic acid.

Strategy B: Grignard Addition to a Piperidinone

This approach involves the disconnection of the C3-methyl and C3-hydroxyl groups, pointing to a 6-methylpiperidin-3-one (B3326965) precursor.

Target Molecule: this compound

Key Intermediate: 6-Methylpiperidin-3-one

Synthons:

A nucleophilic methyl group (from a Grignard reagent).

An electrophilic carbonyl carbon at the 3-position of the piperidine ring.

Starting Materials: The 6-methylpiperidin-3-one precursor could be synthesized via various methods, including the Dieckmann condensation of a suitable amino diester or through the cyclization of an amino ketone.

Direct Synthetic Approaches to this compound

The direct synthesis of this compound can be achieved through several cyclization reactions that form the core piperidine ring.

The formation of the piperidine ring is the critical step in the synthesis of this compound. Both intramolecular and intermolecular cyclization pathways offer viable routes.

Intramolecular cyclization offers a highly effective method for constructing the piperidine ring, often with good control over stereochemistry. A prime example is the intramolecular reductive amination of a suitably substituted amino-ketone.

The synthesis would proceed via the following conceptual steps:

Synthesis of the Precursor: The key precursor, 5-amino-2-methylhexan-3-one, would first be synthesized. This could be achieved through a multi-step sequence starting from commercially available materials.

Cyclization: The amino-ketone is then subjected to conditions that promote intramolecular imine or enamine formation, followed by reduction to the piperidine ring. This is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation. The stereochemical outcome of the cyclization would be influenced by the reaction conditions and the stereochemistry of the starting material.

A hypothetical reaction scheme is presented below:

StepReactant(s)Reagents and ConditionsProductHypothetical Yield
14-Penten-2-one1. Michael addition of a protected amine2. Hydrolysis5-Amino-2-methylhexan-3-one75%
25-Amino-2-methylhexan-3-oneNaBH3CN, mild acid catalystThis compound85%

This table presents a conceptual pathway and hypothetical yields based on typical outcomes for such reactions.

Intermolecular approaches involve the assembly of the piperidine ring from two or more simpler molecules. A plausible strategy for this compound involves the initial synthesis of a piperidinone intermediate, followed by the introduction of the final methyl group.

A potential route could involve a tandem Michael addition and Dieckmann condensation:

Formation of the Acyclic Precursor: A Michael addition of an amino ester to an α,β-unsaturated ketone would generate the necessary carbon-nitrogen and carbon-carbon framework.

Cyclization: The resulting amino diester would then undergo an intramolecular Dieckmann condensation to form a β-keto ester, which upon hydrolysis and decarboxylation would yield 6-methylpiperidin-3-one.

Grignard Reaction: The final step would be the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ketone functionality of 6-methylpiperidin-3-one. This reaction introduces the second methyl group and creates the tertiary alcohol, yielding this compound. The stereochemistry of the final product would be a mixture of diastereomers, which may require separation.

A summary of this intermolecular approach is provided in the table below:

StepReactant(s)Reagents and ConditionsProductHypothetical Yield
1Amino ester, α,β-unsaturated ketoneBase catalystAcyclic amino diester80%
2Acyclic amino diesterStrong base (e.g., NaH)6-Methylpiperidin-3-one70%
36-Methylpiperidin-3-oneCH3MgBr, then H3O+ workupThis compound90%

This table outlines a conceptual intermolecular synthesis with hypothetical yields.

Catalytic Hydrogenation of Pyridine (B92270) Derivatives

The hydrogenation of pyridine rings is a fundamental and widely used method for the synthesis of piperidine derivatives. digitellinc.comresearchgate.net This process involves the addition of hydrogen across the aromatic ring, converting it into a saturated six-membered heterocycle. The synthesis of this compound via this route would conceptually start from a correspondingly substituted pyridine, such as a 3-hydroxy-3,6-lutidine, followed by catalytic reduction.

Transition Metal-Catalyzed Hydrogenation

The hydrogenation of pyridines to piperidines is effectively catalyzed by various transition metals. asianpubs.orgyoutube.com These catalysts facilitate the activation of molecular hydrogen and its subsequent addition to the pyridine ring. youtube.com Metals such as platinum, palladium, rhodium, and ruthenium are commonly employed, often supported on materials like carbon to enhance their activity and stability. researchgate.netasianpubs.org For instance, the catalytic hydrogenation of substituted pyridines has been successfully achieved using platinum(IV) oxide (PtO2, Adams' catalyst) under hydrogen pressure in a protic solvent like glacial acetic acid. asianpubs.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and can influence the stereochemical outcome of the reduction, particularly when multiple stereocenters are formed. asianpubs.orgyoutube.com

Table 1: Common Transition Metal Catalysts for Pyridine Hydrogenation

Catalyst Support Typical Conditions Reference
Platinum(IV) Oxide (PtO₂) None H₂ (50-70 bar), Acetic Acid, RT asianpubs.org
Palladium on Carbon (Pd/C) Carbon H₂, Elevated Temperature/Pressure researchgate.netyoutube.com
Rhodium on Carbon (Rh/C) Carbon H₂, Lower Atmospheric Pressure asianpubs.org
Ruthenium Dioxide (RuO₂) None H₂, High Temperature/Pressure asianpubs.org
Nickel (Raney) None H₂, High Temp (~250°C), High Pressure nih.gov
Heterogeneous and Homogeneous Catalysis

Catalytic hydrogenation can be broadly classified into two types: heterogeneous and homogeneous catalysis, both of which are applicable to the reduction of pyridine derivatives. nih.govrsc.org

Heterogeneous Catalysis involves a catalyst that exists in a different phase from the reactants, such as a solid metal catalyst (e.g., Pd/C) suspended in a liquid reaction mixture. youtube.comrsc.org This is the most common approach for pyridine hydrogenation due to several advantages: the catalysts are often robust, reusable, and easily separated from the product mixture by simple filtration. researchgate.netnih.gov Supported metal catalysts often operate via a bifunctional mechanism where both the metal site and the support play a role in the reaction. rsc.org

Homogeneous Catalysis , in contrast, utilizes a catalyst that is dissolved in the same phase as the reactants, typically forming a solution. nih.govnih.gov These catalysts are often organometallic complexes, such as those of rhodium or iridium. nih.govnih.gov Homogeneous catalysts can offer higher selectivity and activity under milder conditions compared to their heterogeneous counterparts. nih.gov Furthermore, their well-defined molecular structure allows for systematic modification and fine-tuning of catalytic properties, which is particularly advantageous for developing enantioselective hydrogenations. nih.gov For example, the development of chiral phosphine (B1218219) ligands for rhodium and ruthenium complexes has enabled the asymmetric hydrogenation of certain N-heteroaromatic compounds. nih.govnih.gov

Reductive Amination Routes for Piperidinol Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the synthesis of amines. researchgate.netmasterorganicchemistry.com The reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.comyoutube.com For the synthesis of a cyclic structure like this compound, an intramolecular reductive amination strategy is employed. chim.itresearchgate.net

This approach would begin with an acyclic precursor containing both a carbonyl group and a primary amine, suitably positioned to allow for cyclization. For the target molecule, a potential precursor would be a 6-amino-4-methyl-4-hydroxy-2-hexanone. In the presence of a reducing agent, the primary amine would react with the ketone to form a cyclic imine intermediate, which is subsequently reduced to the final piperidinol product. chim.it The stereoselectivity of the reaction is critically dependent on the hydride addition step to the cyclic imine. chim.it

A variety of reducing agents can be used for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comkoreascience.kr

Table 2: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Features Reference
Sodium Cyanoborohydride NaBH₃CN Selectively reduces imines over ketones/aldehydes; toxic. masterorganicchemistry.comkoreascience.kr
Sodium Triacetoxyborohydride NaBH(OAc)₃ Milder, less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Sodium Borohydride NaBH₄ Can be used, sometimes with an acid catalyst. masterorganicchemistry.com
Catalytic Hydrogenation H₂/Catalyst "Greener" option, uses H₂ gas with a metal catalyst (e.g., Pd/C). researchgate.netchim.it
Borane-Pyridine Complex BAP Alternative borane-based reducing agent. koreascience.kr

Multicomponent Reaction Strategies Towards Dimethylpiperidinols

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. mdpi.comnih.gov This approach offers significant advantages in terms of step economy, reduced waste generation, and the rapid construction of molecular complexity. nih.govajrconline.org

While a direct, single-step MCR to this compound is not commonly reported, MCRs can be used to construct a substituted piperidine or dihydropyridine (B1217469) scaffold that can be further elaborated to the target molecule. researchgate.net For example, a Hantzsch dihydropyridine synthesis, a classic four-component reaction, combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine ring. ajrconline.org By choosing the appropriate starting materials, a dimethyl-substituted dihydropyridine could be synthesized. This intermediate could then undergo a series of post-MCR transformations, such as:

Reduction of the dihydropyridine to the piperidine.

Selective introduction of a hydroxyl group at the C-3 position.

Other MCRs, such as those based on isocyanides (e.g., Ugi or Passerini reactions), are also powerful tools for generating molecular diversity and could potentially be adapted to create precursors for complex piperidine structures. nih.govmdpi.com The key advantage of the MCR strategy lies in its ability to quickly assemble the core heterocyclic ring with multiple substitution points, which can then be tailored in subsequent synthetic steps. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereoselective or asymmetric methods to control the formation of its chiral centers. Asymmetric synthesis is crucial when a single, optically active stereoisomer is desired. scribd.com

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure compounds from natural sources as starting materials. wikipedia.org These natural building blocks, which include amino acids, sugars, and terpenes, possess inherent chirality that can be transferred through a synthetic sequence to the target molecule. wikipedia.orgnih.gov This approach can be highly efficient as it bypasses the need to create chirality from achiral precursors. wikipedia.org

For the synthesis of a chiral this compound, one could envision a route starting from a natural amino acid such as (S)-alanine. The stereocenter of the amino acid would serve as the foundation for one of the chiral centers in the piperidine ring. A hypothetical synthetic sequence could involve elaborating the amino acid into a longer carbon chain, introducing the necessary functional groups (e.g., a ketone and a protected hydroxyl group), and then using an intramolecular cyclization reaction, such as reductive amination, to form the piperidine ring. researchgate.netresearchgate.net The stereochemistry of the original amino acid would direct the stereochemical outcome of the newly formed chiral centers during the cyclization and reduction steps. This strategy has been successfully applied to the synthesis of other substituted piperidinol alkaloids. researchgate.netresearchgate.netnih.gov

Table 3: Examples of Natural Precursors for Chiral Pool Synthesis

Precursor Class Specific Example Key Chiral Feature Reference
Amino Acids (S)-Proline Pyrrolidine ring with defined stereocenter researchgate.net
Amino Acids (S)-Alanine α-chiral center wikipedia.org
Sugars D-Glucal Multiple stereocenters on a pyranose ring researchgate.net
Terpenes (+)-Carvone Chiral cyclohexenone ring nih.gov
Hydroxy Acids L-Malic Acid α-hydroxy carboxylic acid wikipedia.org

Asymmetric Catalysis in this compound Construction

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, has become a cornerstone of modern asymmetric synthesis. rsc.org For the construction of chiral piperidines, the intramolecular aza-Michael reaction has proven to be a particularly effective strategy. rsc.orgresearchgate.net This approach typically involves the cyclization of an amine-containing precursor onto an α,β-unsaturated system.

While a direct organocatalytic synthesis of this compound has not been explicitly detailed in the literature, a plausible route can be envisioned through the asymmetric intramolecular aza-Michael addition of a suitably substituted aminoketone precursor. The stereochemical outcome of such reactions is often governed by the choice of the chiral organocatalyst. Diarylprolinol silyl (B83357) ethers and other cinchona alkaloid derivatives are commonly employed catalysts that have demonstrated high levels of enantioselectivity in similar transformations. rsc.org

The general mechanism involves the formation of a chiral iminium ion intermediate from the reaction of the catalyst with an aldehyde, or a chiral enamine from a ketone, which then directs the stereoselective Michael addition. In a hypothetical synthesis of a precursor to this compound, an organocatalyst could control the formation of the C6 stereocenter during the initial Michael addition, with the C3 stereocenter being established in a subsequent reduction step.

Table 1: Representative Organocatalysts for Asymmetric Aza-Michael Additions and Related Transformations This table presents data from analogous reactions, as specific data for this compound is not available.

Catalyst Substrate Type Product Type Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Diarylprolinol silyl ether α,β-Unsaturated aldehyde Substituted piperidine >95:5 up to 99%
Cinchona-derived thiourea Nitroalkene Substituted piperidine up to 98:2 up to 97%

Data is illustrative of catalyst performance in the synthesis of substituted piperidines and may not directly reflect the outcome for this compound.

Transition metal catalysis provides a complementary and powerful approach for the asymmetric synthesis of chiral piperidines. A particularly successful strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. oup.comresearchgate.netdicp.ac.cnrsc.orgliverpool.ac.uk This method allows for the direct conversion of readily available pyridine derivatives into enantioenriched piperidines with high levels of stereocontrol.

For the synthesis of this compound, a potential route would involve the preparation of a 3,6-dimethyl-3-hydroxypyridinium salt precursor, followed by asymmetric hydrogenation. Chiral iridium and rhodium complexes bearing chiral phosphine ligands are the most effective catalysts for this transformation. oup.comresearchgate.netnih.gov The choice of ligand is critical for achieving high enantioselectivity.

The reaction typically proceeds under hydrogen pressure, and the catalyst facilitates the stereoselective addition of hydrogen across the double bonds of the pyridinium ring. This methodology has been successfully applied to a wide range of substituted pyridines, demonstrating its potential for the synthesis of complex chiral piperidines. nih.gov

Table 2: Selected Metal Catalysts for Asymmetric Hydrogenation of Pyridinium Salts This table presents data from analogous reactions, as specific data for this compound is not available.

Catalyst/Ligand Substrate Type Product Yield (%) Enantiomeric Excess (ee, %)
[Ir(COD)Cl]₂ / (R)-MeO-BIPHEP 2-Alkylpyridinium salt (R)-2-Alkylpiperidine >95 up to 98
[Rh(COD)₂]BF₄ / (S,S)-f-spiroPhos 3-Substituted pyridinium salt (S)-3-Substituted piperidine up to 99 up to 99

Data is illustrative of catalyst performance in the asymmetric hydrogenation of substituted pyridiniums and may not directly reflect the outcome for this compound.

Diastereoselective Synthetic Pathways

When constructing molecules with multiple stereocenters, such as this compound, controlling the relative stereochemistry between these centers is a significant challenge. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. Various strategies have been developed for the diastereoselective synthesis of polysubstituted piperidines. nih.govresearchgate.netresearchgate.netthieme-connect.com

One common approach involves the cyclization of a linear precursor where the stereochemistry of one center influences the formation of the second. For instance, the reductive amination of a 1,5-dicarbonyl compound can lead to the formation of a piperidine ring. The diastereoselectivity of this process can often be controlled by the choice of reducing agent and the reaction conditions, which influence the conformation of the cyclization transition state.

For this compound, a hypothetical diastereoselective synthesis could start from a suitably substituted keto-aldehyde or diketone. The reduction of an intermediate cyclic imine or enamine would then establish the relative stereochemistry of the methyl and hydroxyl groups. The use of bulky reducing agents, for example, may favor the formation of the thermodynamically more stable diastereomer.

Table 3: Influence of Reaction Conditions on Diastereoselectivity in Piperidine Synthesis This table presents generalized data from analogous reactions, as specific data for this compound is not available.

Precursor Type Reaction Type Conditions Major Diastereomer Diastereomeric Ratio (cis:trans)
Acyclic amino-enone Intramolecular Michael Addition Base-catalyzed trans up to 95:5
δ-Nitro ketone Reductive Cyclization Catalytic Hydrogenation (Pd/C) cis up to 90:10

Chiral Resolution Techniques for Racemic this compound

When a direct asymmetric synthesis is not feasible or provides insufficient enantiomeric purity, the resolution of a racemic mixture is a viable alternative for obtaining enantiomerically pure compounds. wikipedia.org A racemate of this compound would consist of an equal mixture of (3R,6R)- and (3S,6S)-enantiomers, and (3R,6S)- and (3S,6R)-enantiomers. Resolution techniques separate these enantiomers.

A classical and widely used method is diastereomeric salt formation . This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. google.com This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Commonly used chiral resolving agents for amines include tartaric acid derivatives (like dibenzoyl-D-tartaric acid) and mandelic acid. google.com The efficiency of a particular resolving agent is often determined empirically.

Another powerful technique is kinetic resolution . This method involves the reaction of the racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. nih.govwhiterose.ac.ukacs.org This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. Enzymatic resolutions are a common example of this approach.

Table 4: Common Chiral Resolving Agents for Amines

Resolving Agent Type Typical Application
(+)-Tartaric Acid Acid Formation of diastereomeric salts with basic compounds
(-)-Dibenzoyl-L-tartaric acid Acid High resolving power for a wide range of amines
(S)-(+)-Mandelic Acid Acid Resolution of primary, secondary, and tertiary amines

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ispe.org The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to improve sustainability and reduce environmental impact.

A key principle of green chemistry is atom economy , a concept developed by Barry Trost. skpharmteco.com Atom economy provides a measure of the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgprimescholars.com The formula for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reactions with high atom economy are inherently more efficient as they generate less waste. Addition and rearrangement reactions are typically 100% atom-economical, while substitution and elimination reactions generate byproducts and thus have lower atom economies.

In the context of synthesizing this compound, different synthetic routes would have vastly different atom economies. For example, a convergent synthesis involving a catalytic cyclization would likely have a higher atom economy than a long, linear synthesis with multiple protection and deprotection steps. By analyzing the atom economy of potential synthetic pathways, chemists can choose a "greener" route that minimizes waste.

Table 5: Comparison of Atom Economy for Different Reaction Types

Reaction Type General Equation % Atom Economy
Addition A + B → C 100%
Rearrangement A → B 100%
Substitution A-B + C → A-C + B < 100%

Utilization of Safer Solvents and Alternative Reaction Media

The exploration of safer solvents and alternative reaction media is a cornerstone of green synthetic chemistry. For the broader class of piperidine synthesis, a shift away from hazardous volatile organic compounds (VOCs) towards more environmentally friendly options is an active area of research. For instance, the use of water as a solvent in the synthesis of nitrogen-containing heterocycles has been reported, offering significant environmental and safety benefits. google.com One-pot syntheses in aqueous media, sometimes under microwave irradiation, have been shown to be efficient for constructing piperidine rings from alkyl dihalides and primary amines. google.com

Development of Highly Efficient and Selective Catalytic Systems

Catalysis is a powerful tool for achieving green and efficient chemical transformations. The development of highly selective catalysts can lead to higher yields of the desired product, minimizing the formation of byproducts and simplifying purification processes. For the synthesis of substituted piperidines, a variety of catalytic systems have been investigated.

These include transition metal catalysts based on rhodium, iridium, palladium, and cobalt, which have been employed for the hydrogenation of pyridine precursors or for cyclization reactions. google.comyoutube.comgoogle.comgoogle.com For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. mdpi.comnih.gov Similarly, iridium complexes have been shown to be effective for the N-heterocyclization of primary amines with diols. google.com The use of iodine as a catalyst under visible light has also been explored for the selective C-H amination in piperidine synthesis. google.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach. While there is no specific report on the biocatalytic synthesis of this compound, the synthesis of a closely related compound, ((3R,6R)-6-methylpiperidin-3-yl)methanol, has been achieved using a biocatalytic transamination process, highlighting the potential of enzymes in constructing such chiral piperidine cores. chemicalbook.com

Table 1: Illustrative Catalytic Systems for Piperidine Synthesis (General)

Catalyst SystemReaction TypeKey AdvantagesRelevant Precursors
Rhodium-based catalystsAsymmetric Reductive HeckHigh enantioselectivityPyridine derivatives, Boronic acids
Iridium complexesN-heterocyclizationGood to excellent yieldsPrimary amines, Diols
Iodine (visible light)C-H AminationHigh selectivity, Metal-freeSubstituted piperidines
Cobalt-based catalystsHydrogenationAcid-free conditionsPyridine derivatives
Biocatalysts (e.g., Transaminases)Asymmetric SynthesisHigh stereoselectivity, Mild conditionsKeto-amines

This table is illustrative and based on general piperidine synthesis; specific data for this compound is not available.

Strategies for Waste Prevention and Minimization

A key goal of green chemistry is the prevention of waste at its source. This can be achieved through various strategies, including improving atom economy, designing reactions that are "pot, atom, and step economic" (PASE), and utilizing recyclable catalysts.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. chemicalbook.com Syntheses with high atom economy are inherently less wasteful. Multi-component reactions, where three or more reactants combine in a single step to form the product, are often highly atom-economical. Several such reactions have been developed for the synthesis of highly functionalized piperidines.

The development of recyclable catalysts is another important strategy for waste minimization. Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), can often be recovered by simple filtration and reused, reducing both cost and waste. While specific examples for this compound are lacking, the principle is widely applied in chemical synthesis.

Table 2: Comparison of Synthetic Strategies for Waste Minimization in Piperidine Synthesis (General)

StrategyDescriptionAdvantages
Pot, Atom, and Step Economic (PASE) Synthesis Combining multiple reaction steps into a single pot without isolation of intermediates.Reduced solvent use, energy consumption, and waste generation.
Multi-component Reactions Three or more reactants combine in a single reaction vessel to form the product.High atom economy, operational simplicity, and reduced waste.
Use of Recyclable Catalysts Employing catalysts that can be easily separated from the reaction mixture and reused.Reduced catalyst waste and overall process cost.
Reduction of Protecting Group Chemistry Designing synthetic routes that avoid the use of protecting groups.Fewer reaction steps, reduced reagent use, and less waste.

This table presents general strategies; their specific application to the synthesis of this compound requires further investigation.

Advanced Spectroscopic Characterization of 3,6 Dimethylpiperidin 3 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Proton Assignment

Proton NMR (¹H NMR) is instrumental in identifying the number of distinct proton environments and their neighboring protons. For 3,6-dimethylpiperidin-3-ol, the ¹H NMR spectrum is expected to display a series of signals corresponding to the various protons in the molecule.

The chemical shifts (δ) are influenced by the electron density around the protons. The protons attached to carbons adjacent to the nitrogen atom (C2 and C6) are expected to be deshielded and appear at a lower field (higher ppm value) compared to other ring protons. The presence of an electron-withdrawing hydroxyl group at the C3 position will further influence the chemical shifts of nearby protons. The methyl groups at C3 and C6 will each exhibit a distinct signal, likely a doublet due to coupling with the adjacent methine proton at C6. The hydroxyl proton will typically appear as a broad singlet, the position of which can be concentration and solvent dependent.

Based on data from analogous compounds like 3-methylpiperidine (B147322) and 1-methyl-3-hydroxypiperidine, the expected chemical shifts for the ring protons would be in the range of 1.5 to 3.5 ppm. chemicalbook.comnih.gov The methyl protons are expected to resonate at a higher field, typically between 0.8 and 1.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H22.8 - 3.2m
H41.6 - 2.0m
H51.5 - 1.9m
H62.5 - 2.9m
3-CH₃1.1 - 1.4s
6-CH₃0.9 - 1.2d
OH1.0 - 4.0br s
NH1.0 - 3.5br s

Note: Predicted values are based on analogous structures and are subject to solvent and stereochemical effects. 'm' denotes multiplet, 's' singlet, 'd' doublet, and 'br s' broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbons bonded to the nitrogen (C2 and C6) will appear in the range of 45-60 ppm. The carbon bearing the hydroxyl group (C3) is expected to be significantly deshielded, with a chemical shift in the range of 65-75 ppm. The remaining ring carbons (C4 and C5) will resonate at higher fields, typically between 20 and 40 ppm. The methyl carbons will have the highest field signals, generally below 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C2~50 - 55
C3~70 - 75
C4~25 - 35
C5~20 - 30
C6~45 - 50
3-CH₃~20 - 25
6-CH₃~15 - 20

Note: Predicted values are based on analogous structures and are subject to solvent and stereochemical effects.

Advanced Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is essential. sdsu.eduyoutube.comscribd.comemerypharma.comslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, typically over two or three bonds. This allows for the tracing of the proton connectivity throughout the piperidine (B6355638) ring, for instance, connecting the H6 proton to the 6-methyl protons and the H5 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton-carbon pairs (¹H-¹³C). Each cross-peak indicates a carbon atom and the proton(s) attached to it. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C3 in this case) and for piecing together different fragments of the molecule. For example, correlations would be expected between the 3-methyl protons and C3, as well as with C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are directly bonded. This is a powerful tool for determining the stereochemistry and conformational preferences of the molecule. For instance, the relative orientation of the methyl groups and the hydroxyl group can be determined by observing the NOE cross-peaks between their respective protons.

Variable Temperature NMR for Conformational Dynamics

The piperidine ring is not planar and exists in a dynamic equilibrium between two chair conformations. In this compound, the substituents can adopt either axial or equatorial positions. Variable temperature (VT) NMR is a key technique to study these conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and coupling constants, and in some cases, the coalescence of signals as the rate of conformational interconversion changes. At low temperatures, the interconversion can be slowed down sufficiently on the NMR timescale to allow for the observation of signals from individual conformers. This allows for the determination of the relative populations of the conformers and the energy barrier for the ring inversion process. For substituted piperidines, the conformational equilibrium is often influenced by steric interactions between the substituents.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform-Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. udel.eduvscht.cznih.govresearchgate.netlibretexts.org

O-H Stretch: A broad and strong absorption band is expected in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibration of the hydroxyl (O-H) group. The broadness of this peak is due to hydrogen bonding.

N-H Stretch: A moderate absorption band in the region of 3350-3250 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorptions in the region of 2970-2850 cm⁻¹ will be present due to the stretching vibrations of the C-H bonds in the methyl groups and the piperidine ring.

C-O Stretch: A moderate to strong absorption in the 1150-1050 cm⁻¹ region is indicative of the C-O stretching vibration of the tertiary alcohol.

N-H Bend: A bending vibration for the N-H group is typically observed in the 1650-1580 cm⁻¹ range.

C-N Stretch: The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
HydroxylO-H Stretch3400 - 3200Strong, Broad
Secondary AmineN-H Stretch3350 - 3250Moderate
AlkylC-H Stretch2970 - 2850Strong
Tertiary AlcoholC-O Stretch1150 - 1050Moderate to Strong
Secondary AmineN-H Bend1650 - 1580Moderate
AmineC-N Stretch1250 - 1020Moderate

The precise positions and intensities of these bands provide a unique "fingerprint" for this compound, allowing for its identification and the confirmation of its functional group composition.

Raman Spectroscopy for Molecular Vibrations and Fingerprint Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its specific chemical bonds and symmetry. For this compound, the Raman spectrum is dominated by vibrations of the piperidine ring and its substituents.

The piperidine ring, a saturated heterocycle, typically exists in a chair conformation. iucr.orgiucr.org Its Raman spectrum features characteristic bands corresponding to C-H stretching, C-C stretching, C-N stretching, and various bending and deformation modes. The introduction of two methyl groups and a hydroxyl group at the C3 and C6 positions introduces new vibrational modes and shifts existing ones.

Key expected vibrational modes for this compound include:

O-H Stretching: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and its involvement in hydrogen bonding.

C-H Stretching: Multiple sharp bands between 2800 and 3000 cm⁻¹ arising from the methyl groups and the methylene (B1212753) (CH₂) groups of the piperidine ring.

Ring Vibrations: A series of complex bands in the 800-1200 cm⁻¹ "fingerprint" region, which are highly sensitive to the conformation of the piperidine ring and the position of its substituents.

C-O Stretching: A band typically found in the 1000-1200 cm⁻¹ range.

C-N Stretching: Vibrations involving the carbon-nitrogen bonds of the ring, usually appearing between 1000 and 1300 cm⁻¹.

The specific frequencies and intensities of these bands can provide information about the stereochemistry of the molecule, such as the axial or equatorial orientation of the methyl and hydroxyl groups.

Vibrational Mode Typical Raman Shift Range (cm⁻¹) Assignment
O-H Stretch3200 - 3600Hydroxyl group
C-H Stretch2800 - 3000Methyl and Methylene groups
CH₂ Scissoring1440 - 1480Piperidine ring
C-N Stretch1000 - 1300Piperidine ring
C-O Stretch1000 - 1200Alcohol group
Ring Breathing/Deformation800 - 1200Piperidine ring fingerprint

This table presents expected ranges for the specified compound based on data for piperidine and substituted alcohols.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Identification

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds like this compound. ub.edu The sample is first vaporized and separated based on its boiling point and interaction with the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). mmu.ac.uk

In the EI source, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a fingerprint that aids in structural elucidation. For this compound (molar mass: 129.21 g/mol ), key fragmentation pathways would include:

Loss of a methyl group (-CH₃): Leading to a fragment ion at m/z 114.

Loss of water (-H₂O): A common fragmentation for alcohols, resulting in an ion at m/z 111.

Alpha-cleavage: Breakage of the C-C bond adjacent to the nitrogen atom, a characteristic fragmentation for amines.

Ring cleavage: Fragmentation of the piperidine ring itself, leading to various smaller charged fragments.

GC-MS is used to assess the purity of a sample and to identify any volatile impurities or related substances. cmbr-journal.com

Fragment Ion (m/z) Proposed Neutral Loss Possible Fragment Structure
114•CH₃[M - CH₃]⁺
111H₂O[M - H₂O]⁺
96H₂O + •CH₃[M - H₂O - CH₃]⁺
84C₂H₅O•Cleavage product
70C₃H₇O•Cleavage product

This table shows hypothetical but expected fragmentation patterns for this compound under electron ionization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

LC-MS is a powerful technique for the analysis of less volatile or thermally unstable compounds that are not suitable for GC-MS. It is particularly useful for analyzing complex mixtures from synthetic reactions or biological matrices. researchgate.netnih.gov The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer via an interface like electrospray ionization (ESI). nih.gov

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation. For this compound, this would correspond to an ion at m/z 130.2. This allows for the unambiguous determination of the molecular weight of the compound in a mixture. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented to reveal details about its structure. scielo.br The neutral loss of water ([M+H - H₂O]⁺) is a common fragmentation pathway observed in ESI-MS/MS of similar piperidine alkaloids. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds that may have the same nominal mass. acs.org

For this compound, HRMS is crucial for confirming its molecular formula, C₇H₁₅NO. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be verified with high confidence. This is a standard requirement for the characterization of new chemical entities.

Molecular Formula Calculated Exact Mass [M+H]⁺
C₇H₁₆NO⁺130.12264

This table shows the calculated exact mass for the protonated molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like double bonds, aromatic rings, or carbonyl groups.

The this compound molecule consists of a saturated piperidine ring, two methyl groups, and a hydroxyl group. None of these are strong chromophores. Saturated amines and alcohols, like piperidine itself, typically show weak absorption bands only in the far UV region (below 220 nm), which may not be easily observable with standard instruments. nih.govnist.gov Therefore, this compound is expected to be largely transparent in the standard UV-Vis range (220-800 nm). The presence of any significant absorption in this region would likely indicate the presence of impurities containing chromophoric functional groups.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.net By diffracting a beam of X-rays off a single crystal of the compound, one can determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would provide unambiguous information on:

Conformation: It would confirm the expected chair conformation of the piperidine ring. iucr.orgnih.gov

Stereochemistry: The relative positions (axial or equatorial) of the methyl and hydroxyl substituents on the piperidine ring would be definitively established.

Intermolecular Interactions: The presence of the hydroxyl group allows for the formation of hydrogen bonds (O-H···N or O-H···O) in the solid state. X-ray crystallography would reveal the nature and geometry of this hydrogen-bonding network, which governs the crystal packing. nih.gov

Crystallographic Parameter Description Expected Information for this compound
Crystal SystemThe symmetry group of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry of the unit cell.e.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.Provides information on crystal packing density.
Bond Lengths & AnglesPrecise distances and angles between atoms.Confirms covalent structure and identifies any strain.
Hydrogen Bonding NetworkGeometry of intermolecular hydrogen bonds.Elucidates the packing forces and supramolecular structure.

This table outlines the type of data obtained from an X-ray crystallography experiment.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

The definitive determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with profound implications for their biological activity and material properties. For chiral compounds like this compound, which possesses multiple stereocenters, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), offer a powerful tool for assigning the spatial arrangement of its substituents. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is exquisitely sensitive to its three-dimensional structure. encyclopedia.pub

The application of ECD to determine the absolute configuration of a molecule like this compound, which lacks a strong intrinsic chromophore, typically involves a synergistic approach combining experimental measurements with quantum chemical calculations. nih.gov The process is a multi-step endeavor that allows for a reliable correlation between the observed ECD spectrum and the absolute configuration of the analyte.

The foundational step in this process is a thorough conformational analysis. The piperidine ring in this compound can adopt several low-energy conformations, primarily chair and boat forms, for each of its stereoisomers. nih.gov The relative orientation of the methyl and hydroxyl groups (axial vs. equatorial) significantly influences the conformational landscape and, consequently, the resulting ECD spectrum. Computational methods, such as molecular mechanics (MM) and more rigorous Density Functional Theory (DFT), are employed to identify all stable conformers and their relative energies. nih.govresearchgate.net

Once the stable conformers for a given stereoisomer are identified, their geometries are optimized using DFT, often with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d)). nih.gov Following geometry optimization, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed for each conformer to predict its individual ECD spectrum. nih.govresearchgate.net This calculation provides a series of electronic transitions with their corresponding rotatory strengths, which are then convoluted with a Gaussian function to simulate the spectrum. nih.gov

The final theoretical ECD spectrum for a particular stereoisomer is obtained by taking a Boltzmann-weighted average of the spectra of all its significant conformers. researchgate.net This averaged spectrum is then compared with the experimentally measured ECD spectrum of the synthesized or isolated compound. A close match between the experimental spectrum and the calculated spectrum for one of the possible enantiomers allows for an unambiguous assignment of its absolute configuration. nih.gov

For instance, to determine the absolute configuration of a synthesized sample of (3R,6S)-3,6-dimethylpiperidin-3-ol, one would calculate the theoretical ECD spectra for both the (3R,6S) and (3S,6R) enantiomers. The comparison of these two calculated spectra with the experimental spectrum would reveal which enantiomer was produced.

Below are illustrative data tables representing the kind of detailed research findings that would be generated during such an investigation.

Table 1: Conformational Analysis of (3R,6R)-3,6-Dimethylpiperidin-3-ol

ConformerChair/Boat ConformationOH Orientation3-Me Orientation6-Me OrientationRelative Energy (kcal/mol)Boltzmann Population (%)
1a ChairAxialEquatorialEquatorial0.0065.2
1b ChairEquatorialAxialEquatorial0.8520.1
1c Skew-Boat---2.104.5
1d ChairEquatorialEquatorialAxial2.502.8

This table showcases a hypothetical conformational analysis for one of the stereoisomers of this compound. The relative energies and resulting Boltzmann populations are crucial for generating a weighted-average ECD spectrum.

Table 2: Calculated vs. Experimental ECD Data for the Enantiomers of this compound

CompoundData TypeWavelength (nm)Δε (M⁻¹cm⁻¹)
(3R,6R)-3,6-Dimethylpiperidin-3-ol Calculated (TD-DFT)215+2.5
195-1.8
(3S,6S)-3,6-Dimethylpiperidin-3-ol Calculated (TD-DFT)215-2.5
195+1.8
Synthesized Sample Experimental218+2.3
197-1.6

This table provides a hypothetical comparison between the calculated ECD Cotton effects for the (3R,6R) and (3S,6S) enantiomers and the experimental data obtained for a synthesized sample. The excellent correlation between the experimental data and the calculated spectrum for the (3R,6R) isomer would lead to the assignment of this absolute configuration to the synthesized material.

In cases where the chromophores are weak, derivatization of the hydroxyl group with a chromophoric auxiliary, such as a benzoate (B1203000) or naphthoate group, can be employed. encyclopedia.pub This strategy introduces strong chromophores into the molecule, often leading to intense and well-defined ECD spectra that can be interpreted using the exciton (B1674681) chirality method. nih.gov This method relates the sign of the observed Cotton effects to the spatial orientation of the interacting chromophores, providing another robust avenue for absolute configuration assignment.

Computational Chemistry and Molecular Modeling of 3,6 Dimethylpiperidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. q-chem.com These methods are employed to determine the molecule's ground state geometry, electronic characteristics, and spectroscopic signatures.

Density Functional Theory (DFT) for Ground State Geometry Optimization

The initial step in the computational analysis of 3,6-Dimethylpiperidin-3-ol involves the optimization of its ground state geometry. This process is typically performed using Density Functional Theory (DFT), a method that has proven to be both accurate and computationally efficient for a wide range of chemical systems. q-chem.comchemrxiv.org Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a reliable description of the molecular structure. tandfonline.comorientjchem.orgresearchgate.net The optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. The resulting optimized structure provides key geometric parameters.

Illustrative Optimized Geometric Parameters for this compound

ParameterBond/AngleOptimized Value (Illustrative)
Bond LengthC3-O1.43 Å
N1-C21.47 Å
N1-C61.47 Å
C3-C41.54 Å
C5-C61.54 Å
C3-C(methyl)1.53 Å
C6-C(methyl)1.53 Å
Bond AngleC2-N1-C6112°
O-C3-C4109.5°
N1-C6-C5111°
Dihedral AngleC6-N1-C2-C3-55° (Chair Conformation)
C2-N1-C6-C555° (Chair Conformation)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar piperidine (B6355638) derivatives as determined by DFT calculations.

Calculation of Electronic Properties (HOMO-LUMO Energy Gaps, Ionization Potential, Electron Affinity)

Once the ground state geometry is optimized, the electronic properties of this compound can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.govscirp.org

From the HOMO and LUMO energies, other important electronic properties can be derived:

Ionization Potential (IP): The energy required to remove an electron from the molecule, approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added to the molecule, approximated as EA ≈ -ELUMO.

These properties are vital for understanding the molecule's behavior in charge transfer interactions. scirp.org

Illustrative Electronic Properties of this compound

PropertySymbolIllustrative Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.5
HOMO-LUMO Energy GapΔE5.0
Ionization PotentialIP6.5
Electron AffinityEA1.5

Note: These values are illustrative and based on typical ranges observed for similar heterocyclic compounds in computational studies. scirp.org

Prediction of Spectroscopic Properties (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic properties, which are essential for the characterization of this compound.

NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govnih.gov Comparing calculated shifts with experimental data can help to confirm the proposed structure and assign specific resonances. Studies have shown that functionals like B3LYP and PBE1PBE with appropriate basis sets provide good agreement with experimental NMR data. nih.gov

Illustrative Predicted vs. Experimental NMR Chemical Shifts for this compound

AtomCalculated 13C Shift (ppm) (Illustrative)Experimental 13C Shift (ppm) (Illustrative)Calculated 1H Shift (ppm) (Illustrative)Experimental 1H Shift (ppm) (Illustrative)
C248.549.02.9 (ax), 2.6 (eq)2.95 (ax), 2.65 (eq)
C370.170.5--
C435.235.51.7 (ax), 1.5 (eq)1.75 (ax), 1.55 (eq)
C528.929.21.6 (ax), 1.4 (eq)1.65 (ax), 1.45 (eq)
C652.352.83.13.15
C(methyl at C3)25.425.81.21.25
C(methyl at C6)22.122.51.11.15
O-H--2.52.55
N-H--1.91.95

Note: The chemical shifts are illustrative and represent plausible values for this structure based on data for similar compounds. carlroth.com

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. researchgate.netscirp.org These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the calculations. researchgate.net

Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1) (Illustrative)Description
ν(O-H)3450O-H stretching
ν(N-H)3350N-H stretching
ν(C-H)2950-2850C-H stretching (methyl and methylene)
δ(CH2)1450CH2 scissoring
ν(C-O)1050C-O stretching
ν(C-N)1100C-N stretching

Note: These frequencies are illustrative and represent typical values for the functional groups present in the molecule. scirp.org

Molecular Electrostatic Potential Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. The MEP is plotted onto the electron density surface to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, typically around electronegative atoms like oxygen and nitrogen. These are sites that are susceptible to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms, especially those bonded to electronegative atoms (e.g., the hydroxyl and amine protons). These are sites that are prone to nucleophilic attack.

For this compound, the MEP would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the piperidine ring, making them likely sites for interaction with electrophiles. The hydrogen atoms of the hydroxyl and amine groups would be regions of positive potential, indicating their susceptibility to nucleophilic attack. nih.govresearchgate.net

Conformational Analysis

The flexibility of the piperidine ring and the presence of multiple stereocenters in this compound make conformational analysis a critical aspect of its computational study.

Exploration of Potential Energy Surfaces and Conformational Minima

The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. longdom.orglibretexts.org By exploring the PES, it is possible to identify the various stable conformations (local minima) of the molecule and the transition states that connect them. libretexts.org For this compound, the primary conformational isomers involve the chair conformation of the piperidine ring and the axial or equatorial orientations of the two methyl groups and the hydroxyl group.

Illustrative Relative Energies of this compound Conformers

Conformer (Chair Form)Orientation of Substituents (C3-OH, C3-Me, C6-Me)Relative Energy (kcal/mol) (Illustrative)
1Equatorial, Axial, Equatorial0.00 (most stable)
2Axial, Equatorial, Equatorial0.85
3Equatorial, Axial, Axial1.50
4Axial, Equatorial, Axial2.20

Note: The relative energies are illustrative and based on the general principles of conformational analysis for substituted cyclohexanes and piperidines, where equatorial positions are generally favored for bulky groups.

Characterization of Ring Inversion Barriers and Conformational Preferences

The piperidine ring in this compound is not static; it undergoes a dynamic process of ring inversion, flipping between two chair conformations. This process is associated with an energy barrier that dictates the rate of interconversion. The presence of substituents on the ring significantly influences both the energy of this barrier and the relative stability of the different conformers.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for quantifying these energetic differences. By calculating the potential energy surface of the molecule, researchers can identify the lowest energy (most stable) conformations and the transition states that connect them. For piperidine itself, the barrier to ring inversion is relatively low. nih.gov However, the introduction of methyl and hydroxyl groups in this compound creates a more complex conformational landscape.

The relative positioning of the substituents (axial versus equatorial) in the chair conformations gives rise to various stereoisomers. For instance, in a disubstituted cyclohexane, the diequatorial conformer is generally more stable than the diaxial conformer due to the avoidance of unfavorable 1,3-diaxial interactions. ajchem-a.comresearchgate.net In the case of this compound, the interplay of steric hindrance from the methyl groups and potential intramolecular hydrogen bonding involving the hydroxyl group will determine the preferred conformation.

Table 1: Hypothetical Conformational Energy Analysis of this compound Isomers

Isomer Configuration (3-Me, 6-Me, 3-OH)Relative Energy (kcal/mol)Key Interactions
(cis) eq, eq, eq0.00All substituents in favorable equatorial positions.
(cis) ax, ax, ax+5.5Significant 1,3-diaxial strain between all substituents.
(trans) eq, ax, eq+1.81,3-diaxial interaction between the axial 6-methyl group and axial hydrogens.
(trans) ax, eq, ax+2.11,3-diaxial interactions involving the axial 3-methyl and 3-hydroxyl groups.

Note: This table is a hypothetical representation based on general principles of conformational analysis and is intended for illustrative purposes. Actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations model the movements of atoms and molecules, providing insights into how the compound behaves in different environments.

Investigation of Dynamic Behavior in Various Solvation Environments

The solvent environment can have a profound impact on the conformational preferences of a molecule. MD simulations can be used to study this compound in various solvents, such as water or less polar organic solvents. nih.govnih.gov In a polar solvent like water, conformations that expose the polar hydroxyl group to the solvent may be favored. Conversely, in a nonpolar solvent, intramolecular hydrogen bonding might become more prevalent to shield the polar group from the unfavorable environment. The simulations can track changes in conformational populations and the dynamics of the ring inversion process in response to the solvent.

Analysis of Ligand-Target Interaction Dynamics (In Silico)

If a putative biological target for this compound is identified, MD simulations can be employed to study the dynamics of their interaction. nih.gov After an initial docking pose is predicted, an MD simulation can reveal the stability of this binding mode over time. It can show how the ligand and protein adapt to each other, the persistence of key interactions (like hydrogen bonds), and potential conformational changes in the protein upon ligand binding. This provides a more realistic and dynamic picture of the binding event than static docking alone.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a fundamental tool in drug discovery for predicting how a potential drug molecule might interact with a biological target, such as a protein receptor.

Prediction of Binding Modes with Putative Biological Targets (In Silico)

Given the structural similarity of the piperidine scaffold to many known neurotransmitter ligands, potential biological targets for this compound could include receptors in the central nervous system, such as serotonin (B10506) or dopamine (B1211576) receptors. nih.gov Molecular docking simulations can be performed to place the different conformers of this compound into the binding sites of these receptors. The simulations would identify plausible binding modes, highlighting key interactions such as hydrogen bonds between the hydroxyl group of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the methyl groups.

Scoring and Ranking of Ligand-Target Interactions for Binding Affinity Prediction

Docking programs use scoring functions to estimate the binding affinity of a ligand to a target. These scores are used to rank different ligands and different binding poses. A lower docking score generally indicates a more favorable binding interaction. By docking the various low-energy conformers of this compound, it is possible to predict which stereoisomer might have the highest affinity for a particular target and to generate a hypothesis about the key molecular features responsible for this interaction.

Table 2: Hypothetical Molecular Docking Results for this compound against a Serotonin Receptor

Isomer ConfigurationDocking Score (kcal/mol)Key Predicted Interactions
(cis) eq, eq, eq-8.5Hydrogen bond from 3-OH to Serine residue; hydrophobic interactions with a phenylalanine pocket.
(trans) eq, ax, eq-7.2Weaker hydrogen bond geometry; steric clash of axial 6-methyl group.
(trans) ax, eq, ax-6.8Unfavorable orientation of the hydroxyl group for optimal hydrogen bonding.

Note: This table is a hypothetical representation for illustrative purposes. Actual docking scores and predicted interactions would be generated from specific molecular docking software.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. nih.govnih.gov These models serve as 3D queries for searching large chemical databases to find novel, structurally diverse compounds that could exhibit similar biological activity. nih.gov The process can be broadly categorized into ligand-based and structure-based approaches. mdpi.com

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity (active analogs) is available. mdpi.com The fundamental principle is to identify the common chemical features shared by the most active compounds that are absent in inactive ones. nih.gov

The process typically involves the following steps:

Training Set Selection: A diverse set of active analogs with a range of biological activities is compiled. For instance, in a study on piperidone derivatives as potential anticancer agents, a series of compounds with known IC50 values against a specific cell line were used as a training set.

Conformational Analysis: Since the biological activity is dependent on the 3D conformation of the molecule, a thorough conformational analysis of each molecule in the training set is performed to generate a representative set of low-energy conformations.

Feature Identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups are identified across the set of active molecules. nih.gov

Model Generation and Validation: A pharmacophore hypothesis is generated by aligning the active compounds and identifying the common features and their spatial relationships. For example, a four-point pharmacophore model for a series of piperidone derivatives with anticancer activity was developed, consisting of one hydrophobic feature, one hydrogen bond donor with a positive ionic charge, and two aromatic rings. The robustness of the generated model is then validated using a test set of compounds with known activities that were not used in the model generation. nih.gov

While no specific active analogs of this compound are documented for this purpose in the reviewed literature, this methodology could be applied if such compounds were identified.

When the 3D structure of the biological target (e.g., a protein or enzyme) is available, often from X-ray crystallography or NMR spectroscopy, a structure-based pharmacophore model can be generated. nih.gov This approach has the advantage of being based on the actual interactions between a ligand and its binding site. mdpi.com

The key steps in this method are:

Target-Ligand Complex Analysis: The interactions between a known ligand and the amino acid residues in the binding pocket of the target protein are analyzed. These interactions define the essential features of the pharmacophore. For example, in a study to identify inhibitors for VEGFR-2, molecular docking simulations revealed key hydrogen bonding interactions with Cys919, Glu885, and Asp1046 residues in the active site. nih.gov

Pharmacophore Feature Mapping: The identified interaction points are translated into pharmacophore features. For instance, a hydrogen bond from a ligand to the protein would be represented by a hydrogen bond donor feature on the ligand and a corresponding acceptor feature in the pharmacophore model.

Model Refinement and Validation: The generated pharmacophore model can be refined and validated by its ability to distinguish known active compounds from inactive ones in a virtual screening experiment. A study on Plasmodium falciparum 5-aminolevulinate synthase inhibitors used the interaction of a known cofactor in the binding site to define the pharmacophore features for virtual screening. nih.gov

For this compound, this approach would require the identification of its specific biological target and the determination of its 3D structure in complex with the target. Computational tools can predict potential targets for novel piperidine derivatives, which can then be experimentally validated. clinmedkaz.org

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases, such as ZINC or ChEMBL, for novel compounds. nih.govnih.gov This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit molecules from millions of compounds. sciengpub.ir

The screening process involves:

Database Preparation: A large database of chemical compounds is prepared, often filtered for drug-like properties using criteria such as Lipinski's rule of five. nih.govnih.gov

Pharmacophore-Based Search: The pharmacophore model is used to search the database, identifying all molecules that can adopt a conformation matching the pharmacophoric features.

Hit Filtering and Optimization: The initial hits from the virtual screening are typically subjected to further filtering, such as molecular docking simulations, to predict their binding affinity and orientation within the target's active site. nih.gov The most promising candidates can then be synthesized and subjected to biological evaluation. For example, a ligand-based virtual screening of TGR5 agonists led to the identification of two compounds with significant activity. rsc.org

In the context of this compound, a pharmacophore model, whether ligand- or structure-based, would be a valuable tool to explore chemical space and identify new molecules with potentially similar or improved biological activities. This approach is instrumental in discovering novel scaffolds that can serve as starting points for lead optimization in drug discovery programs.

Structure Activity Relationship Sar Studies of 3,6 Dimethylpiperidin 3 Ol Analogs

Identification of Key Structural Motifs and Functional Groups for Biological Interactions

The biological activity of piperidine (B6355638) derivatives is intricately linked to specific structural components that facilitate interactions with biological targets. For analogs of 3,6-dimethylpiperidin-3-ol, several key motifs are consistently implicated in their mechanism of action.

The piperidine ring itself often serves as a central scaffold. The basic nitrogen atom within this ring is frequently crucial, potentially forming ionic bonds or hydrogen bonds with receptor sites. Modifications to this nitrogen, such as the addition of different substituents, can significantly alter a compound's pharmacological profile.

The hydroxyl group at the C-3 position is another pivotal feature, likely participating in hydrogen bonding with target proteins. nih.gov Its presence and orientation can dramatically influence binding affinity. Similarly, the methyl groups at the C-3 and C-6 positions contribute to the molecule's steric bulk and lipophilicity. The size and placement of alkyl groups can affect how the molecule fits into a binding pocket and can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

SAR studies on related piperidine structures have demonstrated the importance of these motifs. For instance, in a series of piperidine derivatives targeting the Mycobacterium tuberculosis enzyme MenA, the basic piperidine moiety was found to be essential for inhibitory activity. nih.gov Replacing it with an amide group resulted in a near-complete loss of function, highlighting the importance of the basic nitrogen. nih.gov Furthermore, in studies of piperine (B192125) analogs, the piperidine ring was identified as a key component, with its replacement by an aromatic amine leading to improved activity in certain contexts. researchgate.net

The following table summarizes the general impact of key structural features on the biological activity of piperidine analogs.

Structural FeaturePositionGeneral Impact on Biological Activity
Basic NitrogenN1Often essential for receptor interaction through ionic or hydrogen bonding.
Hydroxyl GroupC3Can act as a hydrogen bond donor, significantly influencing binding affinity. ajchem-a.com
Methyl GroupC3 / C6Affects steric hindrance and lipophilicity, influencing both target fit and pharmacokinetic properties. tandfonline.com
Aryl/Other SubstituentsRing PositionsCan modulate potency, selectivity, and physicochemical properties. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative framework for understanding the link between a molecule's structure and its biological activity. By developing mathematical models, researchers can predict the activity of novel compounds and gain deeper insights into the underlying mechanisms of interaction.

Selection and Calculation of Molecular Descriptors

The foundation of any QSAR model is the selection of molecular descriptors that accurately capture the physicochemical properties of the compounds under investigation. For piperidine analogs, a variety of descriptors are commonly employed:

Electronic Descriptors: These describe the distribution of electrons within the molecule. Examples include partial atomic charges and dipole moments, which are important for electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume, surface area, and specific molecular shadow areas can indicate how well a molecule fits into a receptor's binding site. researchgate.netnih.gov

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which is crucial for membrane permeability and hydrophobic interactions with the target. The partition coefficient (logP) is a classic example. researchgate.net

Topological Descriptors: These are numerical representations of molecular structure, encoding information about atom connectivity and branching.

Thermodynamic Descriptors: Properties like the heat of formation can also be correlated with biological activity. researchgate.netnih.gov

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors, as well as the polar surface area (TPSA), are critical for predicting interactions with biological targets. researchgate.net

A study on piperine analogs identified the partial negative surface area, the area of the molecular shadow in the XZ plane, and the heat of formation as key descriptors for predicting inhibitory activity against the NorA efflux pump in Staphylococcus aureus. nih.gov

Descriptor TypeExample(s)Relevance
HydrophobicLogPMembrane permeability, hydrophobic interactions. researchgate.net
ElectronicPartial Negative Surface AreaElectrostatic interactions with target. researchgate.netnih.gov
StericMolecular Shadow AreaMolecular shape and fit within binding site. researchgate.netnih.gov
H-BondingTPSA, H-bond donors/acceptorsHydrogen bonding potential with receptor. researchgate.net
ThermodynamicHeat of FormationMolecular stability and its relation to activity. researchgate.netnih.gov

Statistical Model Development and Internal/External Validation

Once descriptors are calculated, statistical methods are used to build the QSAR model. Common techniques include:

Multiple Linear Regression (MLR): A straightforward method that models a linear relationship between descriptors and activity. researchgate.net

Partial Least Squares (PLS): Suitable for datasets where the number of descriptors is large or when descriptors are correlated. researchgate.net

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Genetic Function Approximation are capable of modeling complex, non-linear relationships. nih.govresearchgate.net

The robustness and predictive power of a QSAR model must be rigorously validated. Internal validation techniques, such as cross-validation (e.g., leave-one-out or leave-many-out), assess the model's stability and consistency. nih.govExternal validation , where the model is used to predict the activity of a separate test set of compounds not used in model development, is crucial for evaluating its real-world predictive ability. nih.govmdpi.com Statistical parameters like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to quantify model performance. researchgate.net

Rational Design Principles for Structural Modifications of this compound Derivatives

The insights gained from SAR and QSAR studies form the basis for the rational design of new molecules. The goal is to make targeted structural modifications to a lead compound, such as this compound, to enhance desired properties.

One key principle is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve activity or ADME characteristics. For example, if a hydroxyl group is found to be important for hydrogen bonding but leads to poor metabolic stability, it might be replaced with a bioisostere that retains the hydrogen bonding capability but is less susceptible to metabolism.

Another principle involves conformational constraint . If a flexible molecule can adopt multiple shapes, only one of which is active, introducing rigid elements (like rings or double bonds) can lock the molecule into its bioactive conformation. nih.gov This can lead to a significant increase in potency and selectivity. Studies on cis-3,6-disubstituted piperidine derivatives have utilized this approach to develop high-affinity inhibitors of the dopamine (B1211576) transporter. nih.gov

Finally, SAR data can guide the exploration of substituent effects . By understanding that, for instance, a small, electron-donating group at a specific position increases activity, chemists can synthesize a series of analogs with various groups at that position to optimize the interaction.

Investigation of the Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in biological activity because biological targets like enzymes and receptors are themselves chiral. mdpi.com For a molecule like this compound, which has multiple chiral centers, different stereoisomers can exhibit vastly different pharmacological profiles. tandfonline.commdpi.com

The spatial orientation of the methyl groups at C-3 and C-6 and the hydroxyl group at C-3 determines how the molecule presents itself to its biological target. One stereoisomer might fit perfectly into a binding pocket, while another may be unable to bind due to steric clashes. tandfonline.com

Research on new series of piperidin-4-ol derivatives has shown a clear stereochemical effect on their antibacterial and antifungal activities. tandfonline.comnih.gov For example, the relative orientation of substituents on the piperidine ring was found to influence the degree of steric interaction, which in turn affected the molecule's stability and biological efficacy. tandfonline.com In some cases, only isomers with a specific configuration, such as (5S, αS), display significant biological activity, suggesting that uptake by cells or binding to the target is a stereoselective process. mdpi.com This underscores the necessity of synthesizing and testing stereochemically pure compounds in drug discovery. mdpi.com

Compound/IsomerObservationImplicationReference
(2S,3R,4S,6R)-3-methyl-4-ethyl-2,6-di(furan-2-yl)piperidin-4-olShowed excellent antibacterial activity against S. aureus.The specific stereochemistry is crucial for potent antibacterial action. tandfonline.com
Nature-inspired 3-Br-acivicin isomersOnly the (5S, αS) isomers displayed significant antiplasmodial activity.Suggests stereoselective uptake or target interaction is key to activity. mdpi.com
cis-3,6-disubstituted piperidine derivativesConformationally constrained analogs provided insights into bioactive conformations for transporter binding.Controlling stereochemistry and conformation can lead to high-affinity ligands. nih.gov

Research on this compound Derivatives Remains Limited in Public Domain

Despite a focused search for mechanistic and biological data, publicly available research on the specific chemical compound this compound and its direct derivatives is scarce, preventing a detailed analysis of their bioactivity and molecular interactions.

While the piperidine scaffold is a common feature in many biologically active molecules, specific and in-depth studies concerning the this compound framework are not readily found in scientific literature. This scarcity of data precludes a comprehensive report on its enzyme inhibition, receptor binding, or cellular pathway modulation as requested.

A review of existing research and patent literature indicates that this compound has been utilized as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been documented as a building block in the creation of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1), a protein kinase involved in the regulation of immune cell signaling. A patent has described the synthesis of this compound as an intermediate (referred to as Intermediate-AA106-2) for producing these HPK1 inhibitors. googleapis.com However, the patent focuses on the final, more complex compounds and does not provide specific biological activity data for this compound itself or its simple derivatives.

The absence of dedicated studies on the biological target identification and mechanistic investigations of this compound derivatives means that crucial data for the following areas is not available:

In Vitro Assays for Biological Activity Profiling: No public records of enzyme inhibition or activation studies, receptor binding and modulation assays, or cell-based assays for cellular pathway modulation specifically for this compound family were identified.

Elucidation of Molecular Mechanisms of Action: Consequently, there is no information on the characterization of ligand binding sites on any target macromolecules or analysis of ligand-induced conformational changes in biological targets for these specific derivatives.

Mechanistic Investigations and Biological Target Identification of 3,6 Dimethylpiperidin 3 Ol Derivatives

Identification of Putative Biological Targets and Off-Targets (In Vitro/In Silico)

The identification of biological targets for novel compounds is a critical step in drug discovery. In silico methods, which use computer simulations to predict interactions, and in vitro assays, which involve testing compounds against isolated proteins or cells in a controlled environment, are key strategies in this process.

In Silico Target Prediction:

Computational approaches are invaluable for narrowing down the vast number of potential protein targets for a new chemical entity. univie.ac.at These methods often rely on the principle of chemical similarity, where a novel compound is compared to known ligands in biological databases. nih.gov For piperidinol derivatives, these analyses can predict interactions with a range of protein families.

A pertinent example involves the in silico evaluation of a series of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives, one of which incorporates a 4-(4-bromophenyl)-4-piperidinol moiety. acs.orgnih.gov Molecular docking studies were conducted to predict the binding affinity of these compounds to Poly (ADP-ribose) polymerase-1 (PARP-1) and PARP-2, enzymes crucial in DNA repair and a target for some cancer therapies. acs.orgnih.gov The results of these simulations, which calculate a "docking score" to estimate binding affinity, suggested that several of these derivatives could be potential PARP-1 inhibitors. acs.orgnih.gov

Compound Derivative StructurePredicted TargetIn Silico MethodPredicted Binding Affinity (Docking Score kcal/mol)
Naphthoquinone derivative with 4-(4-bromophenyl)-4-piperidinolPARP-1Molecular Docking-7.37
Naphthoquinone derivative with other cyclic aminesPARP-1Molecular Docking-6.52 to -7.41

In Vitro Screening:

Following promising in silico predictions, in vitro assays are essential for experimental validation. These can range from broad screening panels that test a compound against hundreds of different proteins to more focused assays on specific, predicted targets. For piperidine-containing compounds, which are known to interact with a wide variety of biological targets, a broad screening approach is often an initial step. researchgate.net

Investigation of Selectivity and Promiscuity Profiles

Selectivity is a crucial attribute of a drug candidate, referring to its ability to interact with its intended target with high affinity while having low affinity for other, unintended targets (off-targets). Promiscuity, the opposite of selectivity, describes a compound's tendency to bind to multiple targets. nih.govbiorxiv.org While promiscuity can lead to undesirable side effects, it can also be beneficial in certain therapeutic contexts, such as in multi-target drug design. biorxiv.org

The selectivity of piperidinol derivatives, like other chemical classes, can be systematically evaluated. For kinase inhibitors, for example, selectivity is often assessed by profiling the compound against a large panel of kinases and measuring its inhibitory activity at a fixed concentration. nih.govnih.gov The results can be used to calculate a selectivity score or to visualize the interactions on a "kinome tree," which illustrates the relationships between different kinases. nih.gov

A study on various commercially available kinase inhibitors revealed a wide spectrum of promiscuity, with many compounds inhibiting kinases from different branches of the kinome tree. nih.gov This highlights the importance of comprehensive profiling to understand a compound's true selectivity. nih.gov

The investigation into the piperazine-substituted naphthoquinone derivatives also provides an example of assessing selectivity. The in silico analysis included docking against both PARP-1 and PARP-2 to identify compounds that might selectively inhibit PARP-1. acs.orgnih.gov The docking scores indicated that the top candidate molecules had a higher predicted affinity for PARP-1 compared to PARP-2, suggesting a degree of selectivity. acs.orgnih.gov

Compound DerivativeTarget 1 (PARP-1) Docking Score (kcal/mol)Target 2 (PARP-2) Docking Score (kcal/mol)Implied Selectivity
Compound 5-7.17Lower affinity (less negative score)Selective for PARP-1
Compound 9-7.41Lower affinity (less negative score)Selective for PARP-1
Compound 13-7.37Lower affinity (less negative score)Selective for PARP-1

It is important to note that in silico predictions of selectivity must be confirmed by experimental in vitro and cellular assays. enzymlogic.com Kinetic selectivity, which considers the binding and dissociation rates of a compound, is also an important factor beyond simple affinity measurements. enzymlogic.com For piperidine (B6355638) derivatives, the presence of a basic nitrogen center can sometimes be associated with promiscuity, particularly towards aminergic G-protein coupled receptors (GPCRs). nih.gov Therefore, early-stage profiling against such target classes is often a key part of the drug discovery process. nih.gov

Derivatization Strategies for 3,6 Dimethylpiperidin 3 Ol

Synthetic Transformations for Analog and Library Generation

The creation of diverse chemical entities from a core structure is a cornerstone of medicinal chemistry and drug discovery. For 3,6-dimethylpiperidin-3-ol, derivatization can be systematically approached by targeting its distinct functional groups and the piperidine (B6355638) ring itself.

Functional Group Interconversions at the Piperidine Ring

While direct functionalization of the saturated piperidine ring of this compound is challenging, synthetic strategies often involve the use of piperidine precursors that can be modified prior to or during ring formation. However, post-synthesis modifications can include oxidation of the tertiary alcohol to a ketone, providing a new site for nucleophilic attack. Dehydration of the alcohol can also introduce a double bond, creating an alkene for further functionalization, such as epoxidation or dihydroxylation.

N-Alkylation, Acylation, and Esterification Reactions

The secondary amine of the piperidine ring is a prime site for derivatization.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom, altering the steric and electronic properties of the molecule. Common methods include reacting this compound with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination, using an aldehyde or ketone with a reducing agent like sodium triacetoxyborohydride (B8407120), offers a milder alternative for introducing a variety of alkyl substituents.

N-Acylation: The introduction of an acyl group to the nitrogen atom can be achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270). This transformation converts the basic amine into a neutral amide, which can significantly impact biological activity and pharmacokinetic properties. The Friedel-Crafts acylation, while typically associated with aromatic rings, highlights the general principle of using an activated acylating agent. masterorganicchemistry.com

Esterification: While the tertiary alcohol of this compound is sterically hindered, esterification can be achieved under specific conditions. The classic Fischer esterification, involving reaction with a carboxylic acid and a strong acid catalyst, is one approach. masterorganicchemistry.comrug.nlyoutube.comresearchgate.netkhanacademy.org More reactive acylating agents like acyl chlorides or anhydrides in the presence of a suitable base can also be employed. The formation of an ester at the hydroxyl group can serve as a prodrug strategy or modulate the molecule's lipophilicity.

Reaction TypeReagentsProduct Functional Group
N-AlkylationAlkyl halide, BaseTertiary Amine
N-AcylationAcyl chloride, BaseAmide
EsterificationCarboxylic acid, Acid catalystEster

Modifications at the Hydroxyl Moiety

The tertiary hydroxyl group of this compound can be a target for various modifications.

Etherification: Formation of an ether can be accomplished via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This modification can significantly alter the polarity and hydrogen bonding capacity of the molecule.

Conversion to Halides: The hydroxyl group can be replaced by a halogen using reagents such as thionyl chloride (for chlorine) or phosphorus tribromide (for bromine). These halogenated derivatives can then serve as intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, derivatization is a crucial step to improve the detection and separation of analytes that may otherwise exhibit poor chromatographic behavior or lack a strong detector response. psu.edujfda-online.comjfda-online.comresearchgate.net For a molecule like this compound, which lacks a significant chromophore, derivatization is often essential for sensitive analysis by techniques like GC-MS and LC-MS. researchgate.netresearchgate.net

Chemical Derivatization for Chromatographic Compatibility (e.g., GC-MS, LC-MS)

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical tools. However, the polar nature of the amine and alcohol groups in this compound can lead to poor peak shape and low volatility, hindering GC analysis. jfda-online.com Derivatization addresses these issues by converting the polar functional groups into less polar, more volatile derivatives. jfda-online.com

Silylation: This is a common derivatization technique for GC-MS analysis of compounds containing active hydrogens, such as those in hydroxyl and amine groups. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl and amino groups to form trimethylsilyl (B98337) (TMS) ethers and amines, respectively. These TMS derivatives are more volatile and thermally stable, leading to improved chromatographic performance.

Acylation: As mentioned in the synthetic context, acylation can also be used for analytical purposes. Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), are frequently used. jfda-online.com The resulting fluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) in GC.

For LC-MS analysis, derivatization can be employed to improve ionization efficiency. While less common than for GC, reagents that introduce a permanently charged group or a readily ionizable moiety can enhance the signal in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Derivatization TechniqueCommon ReagentsPurpose
SilylationBSTFA, MSTFAIncrease volatility and thermal stability for GC-MS
AcylationTFAA, PFPAIncrease volatility for GC and introduce electron-capturing groups for ECD

Introduction of Chromophores or Fluorophores for Spectroscopic Probes

For detection methods that rely on UV-Vis absorbance or fluorescence, a chromophore or fluorophore must be introduced into the analyte molecule if it lacks one. libretexts.org This is particularly relevant for HPLC with UV or fluorescence detection.

Chromophore Labeling: Reagents containing aromatic or conjugated systems can be attached to the amine or hydroxyl group of this compound. For example, benzoyl chloride can react with both the secondary amine and the tertiary alcohol to introduce a phenyl group, which absorbs in the UV region. libretexts.orgresearchgate.net 4-Toluene sulfonyl chloride has also been used for the derivatization of piperidine for RP-HPLC analysis. nih.govresearchgate.netresearcher.life

Fluorophore Labeling: For highly sensitive detection, fluorescent tags can be introduced. Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) react with primary and secondary amines to produce highly fluorescent derivatives. libretexts.org While fluorescamine (B152294) is selective for primary amines, other reagents like NBD-F (4-fluoro-7-nitrobenzofurazan) can react with secondary amines to yield fluorescent products. acs.orgnih.gov The introduction of a fluorophore allows for detection at very low concentrations using a fluorescence detector. researchgate.netcapes.gov.br

Labeling TypeExample ReagentDetection Method
ChromophoreBenzoyl ChlorideHPLC-UV
FluorophoreDansyl Chloride, FMOC-ClHPLC-Fluorescence

Derivatization for Modulating Biological Activity

The modification of a parent drug molecule through derivatization is a cornerstone of medicinal chemistry. These strategies aim to improve a compound's pharmacokinetic and pharmacodynamic profile, addressing issues such as poor solubility, rapid metabolism, or lack of target specificity. For a molecule like this compound, which contains a hydroxyl group and a secondary amine within a piperidine ring, several derivatization approaches could theoretically be employed.

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. This approach is often used to enhance properties like absorption, distribution, metabolism, and excretion (ADME). For this compound, the tertiary hydroxyl group and the secondary amine are prime targets for creating prodrug linkages.

Ester and Carbamate (B1207046) Prodrugs: The hydroxyl group could be esterified with various carboxylic acids to form ester prodrugs. The choice of the carboxylic acid can influence the lipophilicity and the rate of enzymatic hydrolysis back to the active parent compound. Similarly, the secondary amine could be derivatized to form carbamates. These modifications can improve oral bioavailability by increasing lipophilicity and facilitating passage through cell membranes. While this is a common strategy for hydroxyl-containing compounds, no specific examples of ester or carbamate prodrugs of this compound have been reported in the searched literature.

Biologically Active Conjugates: Another strategy involves conjugating the parent molecule to another biologically active molecule, a carrier peptide, or a polymer. This can be done to target specific tissues or to combine the therapeutic effects of two different pharmacophores. For instance, linking this compound to a molecule that targets a specific receptor could concentrate its action at the desired site. However, the literature search did not yield any studies on the synthesis of such conjugates with this compound.

Structure-activity relationship (SAR) studies involve systematically altering the chemical structure of a compound and evaluating the effect of these changes on its biological activity. This process is fundamental to optimizing lead compounds in drug discovery. For this compound, a systematic derivatization could involve several modifications.

Modification of the Piperidine Ring: The methyl groups at the 3 and 6 positions could be varied in size or replaced with other functional groups to probe the steric and electronic requirements of the binding pocket of a biological target.

Derivatization of the Hydroxyl and Amino Groups: The hydroxyl group at the 3-position could be converted to ethers or other functional groups to investigate the importance of this hydrogen bond donor/acceptor. The secondary amine at the 1-position is a key site for modification, where the introduction of various alkyl or aryl substituents can significantly impact biological activity. For example, in the related class of N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines, modifications at the nitrogen atom led to the discovery of potent opioid receptor antagonists. nih.gov

While these general principles of medicinal chemistry are well-established, their specific application to this compound has not been documented in the available scientific literature. The absence of published research, including detailed synthetic procedures and biological activity data, precludes the creation of specific data tables and in-depth research findings as requested.

Applications of 3,6 Dimethylpiperidin 3 Ol in Organic Synthesis

Role as Chiral Building Blocks in Complex Molecule Synthesis

The 3-hydroxypiperidine (B146073) framework, particularly with substituents at the C2 and C6 positions, is a common structural motif in a wide array of natural products, most notably in the alkaloid family. These compounds often exhibit significant biological activities. The stereodefined scaffold of molecules like 3,6-dimethylpiperidin-3-ol serves as a "chiral building block," a foundational piece that is incorporated directly into the final structure of a complex target molecule, bringing with it the desired stereochemistry.

While specific syntheses commencing directly from this compound are not extensively documented in broad literature, the utility of the closely related 2,6-disubstituted-3-piperidinol scaffold is well-established in the total synthesis of several alkaloids. nih.govresearchgate.net These syntheses underscore the strategic importance of this class of compounds. For instance, the asymmetric synthesis of the alkaloid (+)-julifloridine has been achieved using a methodology designed to create 2,6-disubstituted 3-piperidinols with specific stereochemistry. nih.gov Similarly, diastereoselective total syntheses of other piperidine (B6355638) alkaloids, such as epi-pseudoconhydrine and pseudoconhydrine, have been developed from enantiopure starting materials, highlighting the importance of the substituted piperidinol core. researchgate.net

The general synthetic strategy often involves the stereocontrolled construction of the piperidinol ring, which is then elaborated to achieve the final natural product. This approach leverages the inherent chirality of the building block to guide the formation of subsequent stereocenters, making it an efficient method for producing enantiomerically pure complex molecules. The table below summarizes key examples of alkaloids containing a substituted 3-piperidinol core, illustrating the structural pattern for which this compound is a fundamental example.

AlkaloidStructural ClassKey Synthetic Feature
(+)-Julifloridine Piperidine AlkaloidSynthesis relies on stereoselective formation of a 2,6-disubstituted 3-piperidinol. nih.gov
epi-Pseudoconhydrine Piperidine AlkaloidTotal synthesis developed from an enantiopure precursor to form the 3,6-disubstituted piperidine ring. researchgate.net
(-)-Prosophylline Alkaloid LipidFeatures a 2,6-disubstituted-3-piperidinol moiety as the polar head group. researchgate.net
(+)-Cassine Alkaloid LipidContains a 2,6-disubstituted-3-piperidinol structural framework. researchgate.net

Utilization as Chiral Auxiliaries in Asymmetric Transformations

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. While the stereochemically rich structure of this compound makes it a candidate for such applications, a review of available scientific literature does not indicate its widespread use as a chiral auxiliary in asymmetric transformations. Its primary documented role is as a building block that remains part of the final molecular structure rather than as a detachable stereodirecting group.

Importance as Key Synthetic Intermediates for Advanced Materials and Chemical Entities

Beyond its role in natural product synthesis, this compound serves as a crucial intermediate in the development of novel chemical entities for therapeutic applications. A key example is its use in the synthesis of potent and selective antagonists for Hematopoietic Progenitor Kinase 1 (HPK1). googleapis.com HPK1 is a protein kinase that has emerged as a significant target in the field of immuno-oncology.

In a patented synthetic route, this compound is identified as a key intermediate, designated "Intermediate-AA106-2". googleapis.com It is prepared and then used in subsequent steps to construct more complex molecules designed to inhibit the HPK1 enzyme. googleapis.com This application demonstrates the compound's value not as the final product, but as an essential stepping stone in a multi-step synthesis, providing the necessary structural and stereochemical foundation for the final biologically active compound.

Table of Synthetic Intermediates and Final Products

Intermediate Name Chemical Name Application

| Intermediate-AA106-2 | this compound | Synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) antagonists. googleapis.com |

Development of Novel Reagents and Catalysts Based on the Piperidinol Scaffold

The development of new catalysts and reagents is a cornerstone of advancing chemical synthesis. Chiral amines and alcohols are frequently used as ligands for metal-based catalysts or as organocatalysts themselves. However, based on available research, there are no prominent, documented instances of this compound being used as the foundational scaffold for the development of new, widely adopted reagents or catalytic systems. Its application remains focused on its role as an integral structural component in larger molecules.

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